Cas no 2034322-59-1 (5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide)

5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for advanced chemical research and development. The compound's distinct pyrimidin-2,3-dpyrimidinyl and thiophene moieties contribute to its potential in various chemical reactions, including synthesis of novel heterocyclic compounds.
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide structure
2034322-59-1 structure
商品名:5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide
CAS番号:2034322-59-1
MF:C16H14N4O4S
メガワット:358.371761798859
CID:5551275

5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-acetyl-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
    • 5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide
    • インチ: 1S/C16H14N4O4S/c1-9(21)11-4-5-12(25-11)14(22)18-7-8-20-15(23)10-3-2-6-17-13(10)19-16(20)24/h2-6H,7-8H2,1H3,(H,18,22)(H,17,19,24)
    • InChIKey: GAVVRMVGBUCIKV-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NCCN2C(=O)NC3=NC=CC=C3C2=O)=O)SC(C(C)=O)=CC=1

5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-0105-2μmol
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6524-0105-15mg
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
15mg
$89.0 2023-09-08
Life Chemicals
F6524-0105-20mg
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
20mg
$99.0 2023-09-08
Life Chemicals
F6524-0105-5μmol
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-0105-10μmol
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6524-0105-4mg
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
4mg
$66.0 2023-09-08
Life Chemicals
F6524-0105-20μmol
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-0105-10mg
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
10mg
$79.0 2023-09-08
Life Chemicals
F6524-0105-1mg
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
1mg
$54.0 2023-09-08
Life Chemicals
F6524-0105-25mg
5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide
2034322-59-1
25mg
$109.0 2023-09-08

5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide 関連文献

5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamideに関する追加情報

Introduction to Compound with CAS No. 2034322-59-1 and Product Name: 5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide

The compound with the CAS number 2034322-59-1 and the product name 5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential biological activities. The compound belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological properties.

At the core of this compound's structure is a thiophene ring, which is a key aromatic heterocycle known for its presence in numerous bioactive molecules. The thiophene ring in this compound is functionalized with an acetyl group and an amide moiety, which are both critical for its interactions with biological targets. Specifically, the amide group is linked to an ethyl chain that further extends into a more complex moiety—a derivative of 1H,2H,3H,4H-pyrido[2,3-d]pyrimidine. This latter part of the molecule is particularly intriguing as it incorporates a 2,4-dioxo group, which is known to enhance binding affinity in many pharmacological contexts.

Recent studies have highlighted the importance of pyrido[2,3-d]pyrimidine derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including cancer treatment and anti-inflammatory applications. The presence of the 2,4-dioxo group in the pyrido[2,3-d]pyrimidine core of this compound suggests that it may exhibit potent inhibitory effects on enzymes such as kinases and other targets involved in cellular signaling pathways. Such pathways are often dysregulated in diseases like cancer and inflammation.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the acetyl group at the 5-position of the thiophene ring followed by the attachment of the N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl) moiety represents a sophisticated synthetic strategy. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system.

In terms of biological activity, preliminary studies have indicated that this compound may possess significant therapeutic potential. The combination of the thiophene and pyrido[2,3-d]pyrimidine moieties creates a scaffold that can interact with multiple biological targets. For instance, the amide linkage has been shown to enhance binding interactions with proteins involved in cell proliferation and survival. Additionally, the 2,4-dioxo group may contribute to favorable pharmacokinetic properties by improving solubility and metabolic stability.

The potential applications of this compound are broad and span several therapeutic areas. In oncology research, for example, inhibitors targeting kinases have been extensively studied due to their ability to disrupt aberrant signaling pathways that drive tumor growth. The structural features of this compound suggest that it may serve as a lead candidate for further development into an anticancer agent. Furthermore, its anti-inflammatory properties make it a promising candidate for treating chronic inflammatory diseases where kinase overactivity plays a significant role.

Advances in computational chemistry have also played a crucial role in understanding the potential biological activity of this compound. Molecular docking studies have been conducted to predict how this molecule might interact with various protein targets. These studies have provided valuable insights into potential binding modes and affinity profiles. For instance, docking simulations have suggested that this compound may bind tightly to specific domains of kinases and other enzymes involved in cellular signaling.

The synthesis and characterization of this compound have also benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools have allowed researchers to confirm the structural integrity of the molecule and study its conformational dynamics in solution. Such information is critical for optimizing both synthetic routes and biological evaluations.

Looking ahead,the development of novel heterocyclic compounds like 5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)thiophene-2-carboxamide represents a cornerstone in modern drug discovery efforts。The integration of sophisticated chemical synthesis with cutting-edge computational biology has accelerated the identification of promising candidates for further development。As research continues,it is anticipated that compounds with similar structural motifs will emerge as key players in addressing some of today's most pressing medical challenges。

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